2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MGR1 is synthesized through a series of chemical reactions involving the esterification of 2,2-Dimethylpropanoic acid with [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methanol . The reaction conditions typically involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.
Industrial Production Methods
Industrial production of MGR1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-quality raw materials, controlled reaction environments, and advanced purification techniques to obtain MGR1 with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
MGR1 undergoes several types of chemical reactions, including:
Oxidation: MGR1 can be oxidized to form reactive oxygen species (ROS) in live cells.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: MGR1 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen (O2) is a common reagent used in the oxidation of MGR1.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: The major product formed is JCHD (5-hydroxy-1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione).
Reduction: Reduced forms of MGR1 with altered functional groups.
Substitution: Substituted derivatives of MGR1 with different functional groups.
Scientific Research Applications
MGR1 has a wide range of scientific research applications, including:
Mechanism of Action
MGR1 exerts its effects by being activated by intracellular esterases to form JCHD, which undergoes keto-enol tautomerism for enhanced superoxide generation upon reacting with molecular oxygen . This process leads to the upregulation of cellular ROS, resulting in cell death when used at high concentrations .
Comparison with Similar Compounds
Similar Compounds
MGR2: An inactive analog of MGR1 that does not generate ROS.
Oxanthroquinone G01: Another compound with similar ROS-generating properties.
MitoTEMPO: A compound known for its ROS-scavenging properties.
Uniqueness of MGR1
MGR1 is unique due to its high efficiency in generating reactive oxygen species in live cells and its activation by intracellular esterases . Unlike its analog MGR2, MGR1 effectively upregulates cellular ROS, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4(9),5,7,13-tetraenyl)oxymethyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQBQESWHYEJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC2=C1C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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